rac-1-Linoleoyl-2,3-dilinolenoylglycerol
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Overview
Description
rac-1-Linoleoyl-2,3-dilinolenoylglycerol: is a chemical compound with the molecular formula C57H94O6 and a molecular weight of 875.35 g/mol . It is also known by its systematic name, (all-Z)9,12,15-Octadecatrienoic Acid 1-[(1Oxo-9,12-octadecadienyl)oxy]methyl]-1,2-ethanediyl Ester . This compound is typically found as a yellow oil and is used in various biochemical and proteomics research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-Linoleoyl-2,3-dilinolenoylglycerol generally involves the esterification of linoleic acid and linolenic acid with glycerol . The reaction is typically carried out under controlled conditions to ensure the formation of the desired ester bonds. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and to minimize impurities .
Chemical Reactions Analysis
Types of Reactions: rac-1-Linoleoyl-2,3-dilinolenoylglycerol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reagents include reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens or other nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of epoxides or hydroxylated products, while reduction may yield alcohols or alkanes .
Scientific Research Applications
rac-1-Linoleoyl-2,3-dilinolenoylglycerol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of rac-1-Linoleoyl-2,3-dilinolenoylglycerol involves its interaction with specific molecular targets and pathways. The compound is known to interact with lipid membranes and proteins, influencing various biochemical processes. It may modulate the activity of enzymes involved in lipid metabolism and signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1,2-Dilinolenoyl-3-linoleoylglycerol
- (9Z,9’Z,12Z,12’Z,15Z,15’Z)-9,12,15-Octadecatrienoic Acid 1-[(1Oxo-9,12-octadecadienyl)oxy]methyl]-1,2-ethanediyl Ester
Comparison: rac-1-Linoleoyl-2,3-dilinolenoylglycerol is unique due to its specific combination of linoleic acid and linolenic acid esterified with glycerol. This unique structure imparts distinct chemical and physical properties, making it suitable for specific research applications. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, which can be advantageous in certain experimental setups .
Properties
IUPAC Name |
2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H94O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7,9-10,12,16-21,25-30,54H,4-6,8,11,13-15,22-24,31-53H2,1-3H3/b10-7-,12-9-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPMCCKWZKDAGE-DJOODRDWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H94O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649445 |
Source
|
Record name | 3-{[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy}propane-1,2-diyl (9Z,12Z,15Z,9'Z,12'Z,15'Z)di-octadeca-9,12,15-trienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
875.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79925-48-7 |
Source
|
Record name | 3-{[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy}propane-1,2-diyl (9Z,12Z,15Z,9'Z,12'Z,15'Z)di-octadeca-9,12,15-trienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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